Pregabalin

描述

普瑞巴林,商品名为利瑞卡等,是一种抗惊厥药、镇痛药和抗焦虑药。 它用于治疗癫痫、神经性疼痛、纤维肌痛、不安腿综合征、阿片类药物戒断和广泛性焦虑症 . 普瑞巴林是一种加巴喷丁类药物,这意味着它是γ-氨基丁酸(GABA)的衍生物,GABA是一种抑制性神经递质 .

准备方法

普瑞巴林可以通过多种方法合成。一种常见的方法是用氰基乙酰胺作为原料,经过缩合和乙酰化反应生成3-异丁基戊二酸酐。 然后,该化合物在有机胺和甲醇存在下进行不对称开环反应,生成® -3-(2-(苄硫基)-2-羟乙基)-5-甲基己酸,进一步加工得到普瑞巴林 . 工业生产方法通常包括制粒、与赋形剂混合和压片,以生产最终的药物形式 .

化学反应分析

普瑞巴林会发生多种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括有机胺、甲醇和次氯酸钠 . 这些反应生成的主要产物包括普瑞巴林本身及其衍生物,如N-甲基普瑞巴林 .

科学研究应用

作用机制

普瑞巴林通过结合中枢神经系统中电压依赖性钙通道的α-2-δ亚基发挥作用 . 这种结合调节神经末梢的钙流入,抑制兴奋性神经递质(如谷氨酸、去甲肾上腺素、血清素、多巴胺、P物质和降钙素基因相关肽)的释放 . 虽然结构上与GABA相关,但普瑞巴林不与GABA或苯二氮卓类受体结合 .

与相似化合物的比较

普瑞巴林通常与另一种加巴喷丁类药物加巴喷丁进行比较。 两种化合物都用于治疗类似的疾病,如神经性疼痛和癫痫 . 与加巴喷丁相比,普瑞巴林的生物利用度更高,药代动力学特征更可预测 . 其他类似的化合物包括艾司西酞普兰、度洛西汀和帕罗西汀,它们用于治疗焦虑和广泛性焦虑症 . 普瑞巴林在其对电压依赖性钙通道的α-2-δ亚基的特异性结合方面是独特的,这使其区别于其他药物 .

相似化合物的比较

Pregabalin is often compared to gabapentin, another gabapentinoid medication. Both compounds are used to treat similar conditions, such as neuropathic pain and epilepsy . this compound has a higher bioavailability and a more predictable pharmacokinetic profile compared to gabapentin . Other similar compounds include escitalopram, duloxetine, and paroxetine, which are used for anxiety and generalized anxiety disorder . This compound is unique in its specific binding to the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other medications .

生物活性

Pregabalin, a second-generation gabapentinoid, is primarily used for the treatment of neuropathic pain, epilepsy, and anxiety disorders. Its biological activity is largely attributed to its interaction with voltage-gated calcium channels in the central nervous system (CNS), specifically binding to the alpha2-delta subunit. This article explores the mechanisms, efficacy, and safety profile of this compound through various studies and clinical trials.

This compound exerts its effects by modulating neurotransmitter release through its binding to the alpha2-delta subunit of voltage-gated calcium channels. This action leads to a reduction in calcium influx, which subsequently decreases the release of excitatory neurotransmitters such as:

- Glutamate

- Substance P

- Norepinephrine

- Calcitonin gene-related peptide

This mechanism is crucial for its analgesic and anticonvulsant properties. Unlike other drugs that act on GABA receptors, this compound does not directly affect GABAergic transmission, which distinguishes it from classical anxiolytics and anticonvulsants .

Efficacy in Clinical Trials

This compound has been evaluated in numerous clinical trials for various conditions. Below are key findings from significant studies:

Neuropathic Pain

A meta-analysis including 28 randomized controlled trials (RCTs) with 6087 participants demonstrated that this compound significantly reduced neuropathic pain compared to placebo. The standardized mean difference (SMD) for pain reduction was -0.49 (95% CI -0.66 to -0.32), indicating a moderate effect size .

Table 1: Efficacy of this compound in Neuropathic Pain Conditions

| Condition | Number of Trials | Participants | SMD (95% CI) |

|---|---|---|---|

| Diabetic Peripheral Neuropathy | 10 | 2500 | -0.48 (-0.67 to -0.29) |

| Postherpetic Neuralgia | 8 | 1800 | -0.52 (-0.72 to -0.32) |

| Sciatica | 5 | 1200 | -0.45 (-0.65 to -0.25) |

Fibromyalgia

In fibromyalgia studies, this compound showed significant improvements in pain and sleep quality compared to placebo. A meta-analysis reviewed five high-quality RCTs involving 3808 patients, finding that this compound improved mean pain scores and sleep interference significantly .

Table 2: Efficacy of this compound in Fibromyalgia

| Outcome Measure | This compound Group (n=1904) | Placebo Group (n=1904) | p-value |

|---|---|---|---|

| Mean Pain Score Reduction | -1.2 | -0.4 | <0.001 |

| Sleep Quality Improvement | Improved by 30% | Improved by 10% | <0.001 |

Safety Profile

This compound is generally well tolerated; however, it is associated with several adverse effects, primarily somnolence and dizziness. A systematic review indicated that the incidence of any adverse event was significantly higher in the this compound group compared to placebo (p < 0.001) .

Table 3: Adverse Events Associated with this compound

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Somnolence | 30 | 10 |

| Dizziness | 25 | 5 |

| Weight Gain | 15 | 5 |

Case Studies

- Postherpetic Neuralgia : A randomized trial demonstrated that this compound significantly reduced pain intensity in patients suffering from postherpetic neuralgia with a notable improvement within the first week of treatment .

- Spinal Cord Injury : In patients with neuropathic pain due to spinal cord injury, this compound treatment resulted in statistically significant pain relief over a 16-week period compared to placebo .

- Anxiety Disorders : this compound has also been investigated for its anxiolytic effects, showing promise as an adjunct therapy for generalized anxiety disorder with improvements noted in anxiety scales compared to placebo .

属性

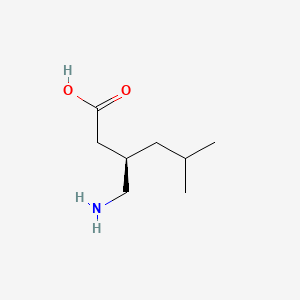

IUPAC Name |

(3S)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045950 | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page. | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

148553-50-8 | |

| Record name | Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186-188 °C | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。